BenchChemオンラインストアへようこそ!

N-Benzyl-N,N-dimethyldodecan-1-aminiumchloridehydrate

Antimicrobial selectivity BAC homolog spectrum Yeast/fungal inhibition

N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate (CAS 70621-89-5), also known as benzododecinium chloride dihydrate or benzyldimethyldodecylammonium chloride (BDMDAC), is a quaternary ammonium compound (QAC) belonging to the benzalkonium chloride (BAC) class. It is distinguished by a precisely defined, single C12 alkyl chain (dodecyl), in contrast to the complex mixture of alkyl chain lengths (typically C12, C14, C16) found in commercial BAC formulations.

Molecular Formula C21H40ClNO
Molecular Weight 358.0 g/mol
CAS No. 70621-89-5
Cat. No. B13104281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N,N-dimethyldodecan-1-aminiumchloridehydrate
CAS70621-89-5
Molecular FormulaC21H40ClNO
Molecular Weight358.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-]
InChIInChI=1S/C21H38N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;1H2/q+1;;/p-1
InChIKeyPOROBUKMEJEZDZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N,N-dimethyldodecan-1-aminium Chloride Hydrate (CAS 70621-89-5): A Chemically Defined C12 Quaternary Ammonium Compound for Precision Antimicrobial and Industrial Applications


N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate (CAS 70621-89-5), also known as benzododecinium chloride dihydrate or benzyldimethyldodecylammonium chloride (BDMDAC), is a quaternary ammonium compound (QAC) belonging to the benzalkonium chloride (BAC) class [1]. It is distinguished by a precisely defined, single C12 alkyl chain (dodecyl), in contrast to the complex mixture of alkyl chain lengths (typically C12, C14, C16) found in commercial BAC formulations . The compound exists as a chloride salt hydrate with molecular formula C21H42ClNO2 and is characterized by its cationic surfactant properties, functioning as an antiseptic, disinfectant, antifouling biocide, and phase transfer catalyst [1]. Its single-component, defined molecular structure enables reproducible physicochemical behavior and predictable biological activity, making it a preferred reference standard for BAC homolog research and a precision tool in applications where alkyl chain length critically dictates performance .

Why Generic BAC Mixtures Cannot Substitute for N-Benzyl-N,N-dimethyldodecan-1-aminium Chloride Hydrate in Precision-Driven Research and Formulation


Commercial benzalkonium chloride (BAC) is a heterogeneous mixture of C12, C14, and C16 alkyl dimethyl benzyl ammonium chloride homologs, with batch-to-batch variability in alkyl chain distribution that directly impacts critical performance parameters including critical micelle concentration (CMC), antimicrobial spectrum, and ocular toxicity [1][2]. Substituting a mixed BAC for chemically defined N-benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate (BDMDAC, the pure C12 homolog) introduces uncontrolled variables: the C14 homolog exhibits ~8-fold lower CMC than C12 [3][4], the C16 homolog is markedly more cytotoxic to corneal epithelium at equivalent concentrations [2], and the three homologs display divergent antimicrobial selectivity profiles — C12 preferentially targets yeast and fungi, while C14 and C16 are more active against Gram-positive and Gram-negative bacteria [5]. These quantifiable differences mean that formulation performance, toxicological profile, and regulatory compliance cannot be reliably predicted when a defined single-chain compound is replaced by a mixed-homolog commercial product. The following evidence guide provides the quantitative basis for selecting the pure C12 compound over its closest analogs.

Quantitative Differentiation Evidence for N-Benzyl-N,N-dimethyldodecan-1-aminium Chloride Hydrate Versus Closest BAC Homologs


Differential Antimicrobial Selectivity: C12-BAC Targets Yeast and Fungi, Whereas C14- and C16-BAC Preferentially Target Bacterial Species

Among the three major BAC homologs, C12-BAC (the active cation of the target compound) exhibits a distinct antimicrobial selectivity profile. Quantitative chromatographic and microbiological characterization demonstrates that C12-BAC preferentially inhibits yeast and fungal species, while C14-BAC and C16-BAC are primarily active against Gram-positive and Gram-negative bacteria [1]. In a broth dilution study of seven BAC-based disinfectant formulations tested against five microbial strains, single-agent C12-BAC demonstrated the best overall antibacterial efficacy among the three homologs when used alone — yet its primary advantage lies in its complementary antifungal and anti-yeast spectrum that is not replicated by C14- or C16-BAC [2]. This differential selectivity has direct implications for preservative system design in multi-dose ophthalmic and personal care products where broad-spectrum preservation without excessive mammalian cytotoxicity is required [3].

Antimicrobial selectivity BAC homolog spectrum Yeast/fungal inhibition Preservative formulation

Reduced Corneal Epithelial Toxicity: C12-BAC Preserves Corneal Barrier Integrity at Concentrations Where C14-BAC Causes Epithelial Damage

In a direct head-to-head in vivo electrophysiological study comparing pure BAC homologs, 0.005% C12-BAC (the active cation of the target compound) left the corneal epithelium morphologically intact, whereas 0.005% C14-BAC caused frank epithelial damage as visualized by scanning electron microscopy (SEM) [1]. Corneal transepithelial electrical resistance (TER) measurements — a functional index of epithelial barrier integrity — revealed that C14-BAC induced the greatest corneal impairment, followed in severity by mixed commercial BAC (~C16-BAC) and then C12-BAC as the least toxic [1]. Importantly, no remarkable differences in antimicrobial activity were observed among the BAC homologs against Escherichia coli, meaning the reduced toxicity of C12-BAC is achieved without sacrificing antimicrobial efficacy [1]. The WST-1 cytotoxicity assay on rabbit corneal epithelial cells confirmed this rank order in a concentration-dependent manner (0.0025%, 0.005%, 0.01%) [1]. This finding has direct clinical significance: the pure C12 homolog is demonstrably safer than the mixed BAC or C14-BAC for ophthalmic pharmacotherapy where preserved multi-dose formulations contact the corneal surface [2].

Ocular toxicity Corneal epithelium BAC homolog safety Ophthalmic preservative selection

Critical Micelle Concentration (CMC): BDMDAC Exhibits an ~8-Fold Higher CMC than Its C14 Homolog, Enabling Distinct Surfactant and DNA Complexation Behavior

The critical micelle concentration (CMC) is a fundamental determinant of surfactant self-assembly, solubilization capacity, and biological interaction. For BDMDAC (BAC-C12), the CMC determined by spectrofluorimetry in deionized water is 8.3 ± 0.1 mM [1]. In contrast, the C14 homolog (benzyldimethyltetradecylammonium chloride, BDTDAC) exhibits a CMC of 0.84–1.03 mM at 25–30°C depending on measurement technique (tensiometric: 0.84 mM; conductometric: 0.93–1.03 mM) [2], representing an approximately 8- to 10-fold lower CMC than the C12 compound. The C16 homolog (benzyldimethylhexadecylammonium chloride, BDHDAC) has an even lower CMC of approximately 0.47 mM (4.7 × 10⁻⁴ M) [3]. This CMC difference has functional consequences: in plasmid DNA-cationic surfactant interaction studies using isothermal titration calorimetry (ITC), BDMDAC exhibited a higher critical aggregation concentration (cac) for DNA complexation compared to its C14 (BDTDAC) and C16 (cetyltrimethylammonium chloride, CTAC) counterparts, indicating that hydrophobic chain length directly governs DNA-surfactant binding thermodynamics [4]. The higher cac of BDMDAC means that DNA complexation occurs at higher surfactant concentrations, affording greater experimental control over the compaction and release of nucleic acid cargo — a critical parameter in non-viral gene delivery vector design [4].

Critical micelle concentration Surfactant physicochemical properties DNA-surfactant complexation Gene delivery vehicle design

Microparticle-Immobilized BDMDAC Demonstrates Sustained Biocidal Activity with Only 15% Release Over 18 Months for Long-Duration Antifouling Applications

In a direct comparison between free (dissolved) BDMDAC and BDMDAC immobilized on polystyrene microparticles via layer-by-layer (LbL) self-assembly, the immobilized BDMDAC carrier system released only 15% of the loaded biocide when continuously immersed in water for 18 months, demonstrating exceptional structural stability [1]. Despite this minimal release, the BDMDAC-coated microparticles achieved statistically equivalent antimicrobial effects against Pseudomonas fluorescens biofilms compared to free BDMDAC (p > 0.05), with biofilm viability reductions of 60.5% and 66.5% after 30 and 60 minutes exposure, respectively, at a particle-associated BDMDAC concentration of just 0.87 mg/L [1]. At higher particle loadings (6.33 mg/L and 11.75 mg/L BDMDAC), biofilm inactivation reached 80.6% and 87.2% respectively [1]. The minimum bactericidal concentration (MBC) against planktonic P. fluorescens cells was 9.2 mg/L after 30 min and 6.5 mg/L after 60 min for particle-bound BDMDAC [1]. This immobilization strategy provides sustained antifouling protection without continuous biocide leaching — a critical advantage over free BDMDAC or conventional BAC mixtures, which are rapidly depleted in aqueous environments [2]. The BDMDAC-functionalized microparticle approach has also been validated for water disinfection applications without biocide release into the treated water, addressing environmental persistence concerns associated with free QAC biocides [3].

Controlled-release biocide Antifouling coating Biofilm control Water disinfection microparticles

Phase Transfer Catalysis: DDBAC Achieves 98.8% Yield in 1-Bromododecane Synthesis, Validating Its Utility as an Efficient Industrial PTC

N-Benzyl-N,N-dimethyldodecan-1-aminium chloride (designated DDBAC in the phase transfer catalysis literature) has been evaluated as a phase transfer catalyst (PTC) for the synthesis of 1-bromododecane from industrial waste hydrobromic acid and n-dodecyl alcohol. Under optimized conditions (catalyst loading: 0.29 mmol; molar ratio n-dodecyl alcohol:HBr:H₂SO₄ = 1:1.25:1.38; reflux temperature; 3 h reaction time), DDBAC delivered a single-run product yield of 98.8%, with scale-up and replicate experiments yielding an average of 98.3% [1]. Gas chromatographic analysis of the crude product detected no by-products, and the pure product was confirmed by IR spectroscopy and refractive index measurement [1]. This near-quantitative yield positions DDBAC as a highly efficient PTC for alkyl halide synthesis. While direct comparative PTC yield data against other quaternary ammonium catalysts (e.g., tetrabutylammonium bromide, Aliquat 336) under identical conditions are not available in the cited study, the 98.8% yield is consistent with the performance expected of an optimized C12 benzyl quaternary ammonium PTC, where the benzyl group enhances catalyst lipophilicity and the C12 chain provides adequate organic-phase partitioning . The DDBAC-mediated PTC approach has also been applied to the hydrothermal alkaline hydrolysis of n-dodecyl benzyl chloride, achieving 93.6% yield of n-dodecyl benzyl alcohol under optimized conditions (130°C, 16 h), further confirming the versatility of this compound as a PTC [2].

Phase transfer catalysis 1-Bromododecane synthesis Industrial organic synthesis Quaternary ammonium catalyst efficiency

DNA Complexation Thermodynamics: BDMDAC's Higher Critical Aggregation Concentration Enables More Gradual and Controllable DNA Compaction Than Longer-Chain QACs

In a systematic isothermal titration calorimetry (ITC) and dynamic light scattering (DLS) study of plasmid DNA interactions with four cationic surfactants — BDMDAC (C12), BDTDAC (C14), cetylpyridinium chloride (CPC, C16), and cetyltrimethylammonium chloride (CTAC, C16) — the critical aggregation concentration (cac) for DNA–surfactant complex formation was found to decrease with increasing surfactant alkyl chain length [1]. BDMDAC, with its shorter C12 chain, exhibited a higher cac than the C14 (BDTDAC) and C16 (CPC, CTAC) comparators, consistent with the dominant role of hydrophobic interactions in driving DNA–surfactant aggregation [1]. The ITC data further revealed that the DNA–surfactant complexation reaction is solely entropy-driven (ΔH° ≈ +2 to +6 kJ mol⁻¹; ΔS° ≈ +70 to +110 J K⁻¹ mol⁻¹), with the molar ratio of DNA phosphate to surfactant in the complex ranging from 0.63 to 1.05 [1]. The higher cac of BDMDAC means that a wider surfactant concentration window exists between monomeric binding and aggregate formation, affording finer experimental control over the degree of DNA compaction — a parameter of critical importance for optimizing non-viral gene delivery vector size, charge, and transfection efficiency [1][2]. This class-level property distinguishes BDMDAC from its longer-chain analogs, which drive DNA aggregation at lower concentrations, potentially leading to premature and less controllable compaction [1].

DNA-surfactant interaction Critical aggregation concentration Non-viral gene delivery Isothermal titration calorimetry

Optimal Research and Industrial Application Scenarios for N-Benzyl-N,N-dimethyldodecan-1-aminium Chloride Hydrate (BDMDAC) Based on Quantitative Differentiation Evidence


Precision Ophthalmic Preservative Formulation Requiring Broad-Spectrum Efficacy with Minimized Corneal Epithelial Toxicity

For multi-dose ophthalmic formulations where preservative-induced corneal toxicity is a dose-limiting concern, pure C12-BAC (BDMDAC) offers a quantified safety advantage. At a preservative concentration of 0.005% (w/v), C12-BAC leaves the corneal epithelium morphologically intact, whereas the equivalent concentration of C14-BAC causes frank epithelial damage [1]. Critically, this reduced toxicity is achieved without sacrificing antimicrobial activity — no significant differences in efficacy against E. coli were observed among C12-, C14-, and C16-BAC homologs [1]. Procuring the chemically defined C12 homolog rather than a mixed commercial BAC ensures batch-to-batch consistency in both preservative efficacy and ocular tolerability, supporting regulatory submissions that require defined, reproducible composition [2].

Controlled-Release Antifouling Coatings and Water Disinfection Microparticles Requiring Sustained Biocidal Activity with Minimal Environmental Leaching

BDMDAC's compatibility with layer-by-layer electrostatic self-assembly onto microparticle carriers enables the construction of antifouling surfaces that release only 15% of their biocide payload over 18 months of continuous water immersion while maintaining biofilm inactivation efficacy statistically equivalent to free biocide (p > 0.05) [1]. At particle-associated concentrations as low as 0.87 mg/L BDMDAC, biofilm viability of Pseudomonas fluorescens is reduced by 60.5–66.5%; at 6.33–11.75 mg/L, inactivation reaches 80.6–87.2% [1]. This performance profile is not achievable with free (dissolved) BDMDAC or commercial BAC mixtures, which lack the capacity for sustained, surface-confined activity without continuous leaching and environmental dispersal [1][2].

High-Yield Industrial Phase Transfer Catalysis for Alkyl Halide and Alcohol Synthesis Requiring Reproducible, Near-Quantitative Conversion

DDBAC has been validated as a phase transfer catalyst delivering 98.8% single-run yield (98.3% scale-up average) for 1-bromododecane synthesis from industrial waste hydrobromic acid and n-dodecyl alcohol, with no detectable by-products by GC [1]. A separate PTC application achieved 93.6% yield for n-dodecyl benzyl alcohol via hydrothermal alkaline hydrolysis [2]. The defined single-component nature of DDBAC — as opposed to undefined mixed-homolog commercial BAC — ensures reproducible catalyst partitioning behavior and consistent process yields across batches, a critical requirement for GMP pharmaceutical intermediate synthesis and fine chemical manufacturing [1].

Non-Viral Gene Delivery Vector Research Requiring Tunable DNA Compaction via Cationic Surfactant Titration

BDMDAC's higher critical aggregation concentration for DNA–surfactant complex formation, relative to its C14 (BDTDAC) and C16 (CPC, CTAC) counterparts, provides a wider surfactant concentration window for controlled DNA compaction [1]. The entropy-driven complexation (ΔH° ≈ +2 to +6 kJ mol⁻¹; ΔS° ≈ +70 to +110 J K⁻¹ mol⁻¹) and the DNA phosphate-to-surfactant stoichiometry (0.63–1.05) have been quantitatively characterized by ITC [1]. This tunability is of direct relevance to optimizing polyplex size, surface charge, and transfection efficiency in non-viral gene delivery — parameters that are less controllable with lower-cac C14 or C16 analogs that drive DNA aggregation at lower, less titratable surfactant concentrations [1].

Quote Request

Request a Quote for N-Benzyl-N,N-dimethyldodecan-1-aminiumchloridehydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.